molecular formula C21H18N2O3 B15078690 2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15078690
M. Wt: 346.4 g/mol
InChI Key: MQYUPYFLZNBNGV-HYARGMPZSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C21H18N2O3 It is known for its unique structure, which includes a biphenyl group and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(biphenyl-4-yloxy)acetohydrazide with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)acetohydrazide
  • N’-(4-hydroxybenzylidene)acetohydrazide
  • 4-hydroxybenzaldehyde hydrazone

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combined structural features of a biphenyl group and a hydrazide linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H18N2O3/c24-19-10-6-16(7-11-19)14-22-23-21(25)15-26-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h1-14,24H,15H2,(H,23,25)/b22-14+

InChI Key

MQYUPYFLZNBNGV-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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